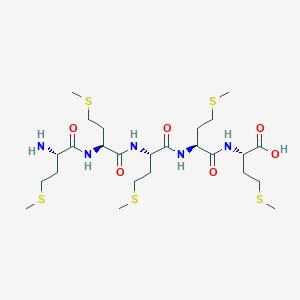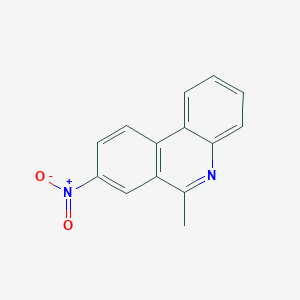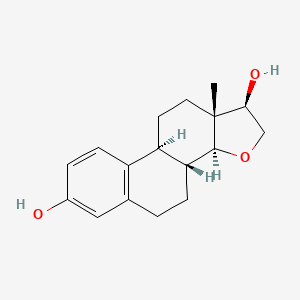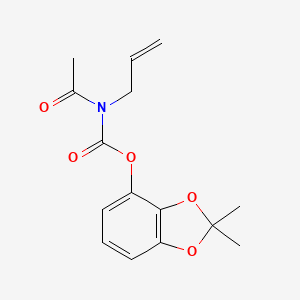
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a pyridyloxy group and a pentylamino chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinol with 1-bromopentane to form 4-methyl-2-pyridyloxy-pentane. This intermediate is then reacted with ethanethiol in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted amines or amides.
Scientific Research Applications
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyridyloxy group may interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfhydryl group.
2-(5-(4-methyl-2-pyridyloxy)pentyl)amine: Lacks the thiol group but has a similar pyridyloxy-pentyl structure.
4-methyl-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its combination of a thiol group and a pyridyloxy-pentyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
41287-58-5 |
|---|---|
Molecular Formula |
C13H23ClN2OS |
Molecular Weight |
290.85 g/mol |
IUPAC Name |
2-[5-(4-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-7-15-13(11-12)16-9-4-2-3-6-14-8-10-17;/h5,7,11,14,17H,2-4,6,8-10H2,1H3;1H |
InChI Key |
FQGSDDOBFKGGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

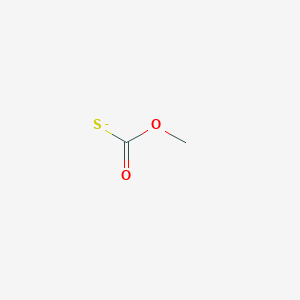
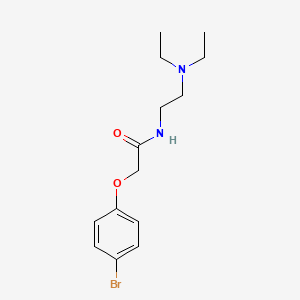
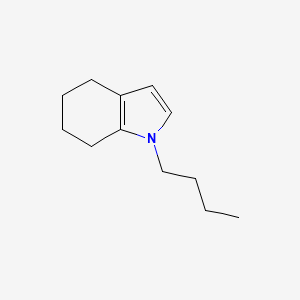
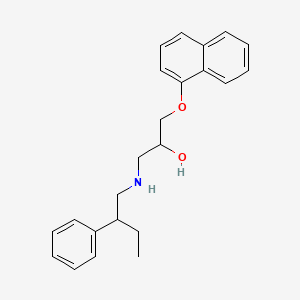
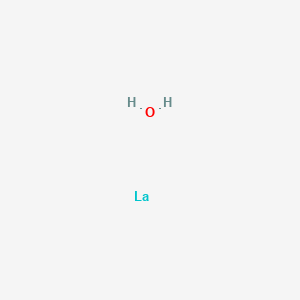
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
